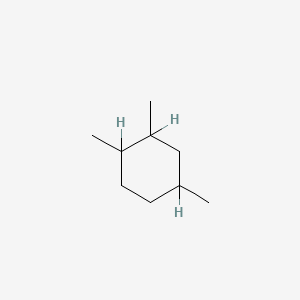

(1S,2S,4S)-1,2,4-trimethylcyclohexane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-trimethylcyclohexanes involves strategies that allow for the precise control of the stereochemistry at the 1, 2, and 4 positions of the cyclohexane ring. Mahmoud (1968) demonstrated the synthesis and characterization of the four geometric isomers of the 1,2,4-trimethylcyclohexanes, including techniques like catalytic reduction of olefins and Wolff-Kishner reduction of ketones to achieve the desired stereochemistry (Mahmoud, 1968).

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including 1,2,4-trimethylcyclohexane, has been extensively studied to understand their conformational preferences. Shen and Traetteberg (2004) explored the molecular structure of a closely related compound, providing insights into the cyclohexane ring's preferred conformations in the gas phase, which are crucial for understanding the physical and chemical properties of such molecules (Shen & Traetteberg, 2004).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-trimethylcyclohexane isomers under various conditions can shed light on their reactivity and potential applications. For instance, the study of saturated heterocycles by Katritzky and Patel (1979) can provide analogies for understanding the reactions and conformational dynamics of 1,2,4-trimethylcyclohexanes (Katritzky & Patel, 1979).

Physical Properties Analysis

The physical properties of 1,2,4-trimethylcyclohexane, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The synthesis and physical constants of its geometric isomers provide valuable data for understanding these properties in detail (Mahmoud, 1968).

Wissenschaftliche Forschungsanwendungen

Environmental and Toxicological Assessment

- Toxicity and Environmental Impact : The study by Paustenbach et al. (2015) discusses the toxicity of crude 4-methylcyclohexanemethanol (MCHM), a compound structurally similar to (1S,2S,4S)-1,2,4-trimethylcyclohexane, and its environmental impact. This industrial solvent was released into the Elk River, impacting about 300,000 residents. The review presents data on the toxicity of crude MCHM, indicating its low to moderate acute and subchronic oral toxicity, and its non-mutagenic and non-carcinogenic nature. The study highlights the importance of understanding the toxicological profile and environmental implications of chemical spills or releases (Paustenbach et al., 2015).

Industrial Applications and Chemical Processes

- Catalytic Oxidation of Cyclohexene : Cao et al. (2018) provide insights into the controllable and selective catalytic oxidation of cyclohexene, a process crucial in the chemical industry for producing various intermediates. This review could be relevant when considering the chemical transformations or applications of (1S,2S,4S)-1,2,4-trimethylcyclohexane in industrial settings, especially in the context of selective oxidation processes (Cao et al., 2018).

- Hydrogen Storage and Delivery : Bourane et al. (2016) discuss the feasibility of using organic compounds, specifically cycloalkanes, as hydrogen carriers. This overview might be relevant for exploring the potential of (1S,2S,4S)-1,2,4-trimethylcyclohexane in energy storage and delivery applications, given its structural similarity to cycloalkanes (Bourane et al., 2016).

Material Science and Engineering

- SILMs for Gas Separations : Scovazzo (2009) evaluates the performance of supported ionic liquid membranes (SILMs) for gas separations and proposes benchmarks and upper limits. Although not directly related to (1S,2S,4S)-1,2,4-trimethylcyclohexane, the findings could guide future research on the potential use of structurally similar compounds in membrane-based separation technologies (Scovazzo, 2009).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of “(1S,2S,4S)-1,2,4-trimethylcyclohexane” from the web search results.

Zukünftige Richtungen

Unfortunately, I couldn’t find specific information on the future directions of “(1S,2S,4S)-1,2,4-trimethylcyclohexane” from the web search results.

Eigenschaften

IUPAC Name |

(1S,2S,4S)-1,2,4-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJPCEVERINRSG-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,4S)-1,2,4-trimethylcyclohexane | |

CAS RN |

7667-60-9 | |

| Record name | trans,2,4-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7667-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.